
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound that features a purine base attached to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. The starting materials often include purine derivatives and tetrahydropyran intermediates. Key steps may involve:
Nucleophilic substitution: reactions to introduce the purine base.
Oxidation and reduction: steps to achieve the desired stereochemistry.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:
Catalytic processes: to enhance reaction rates.
Continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the purine ring can lead to dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Dihydropurine derivatives.
Substitution products: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Study of reaction mechanisms: Provides insights into the behavior of purine derivatives.
Biology
Enzyme inhibition: Acts as an inhibitor for certain enzymes involved in nucleotide metabolism.
Biomolecular interactions: Studied for its interactions with DNA and RNA.
Medicine
Drug development: Potential use in the development of therapeutic agents for diseases such as cancer and viral infections.
Diagnostic tools: Used in the design of probes for detecting specific biomolecules.
Industry
Chemical manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biosensors and biocatalysts.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with molecular targets such as enzymes and nucleic acids. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition. The purine base can engage in hydrogen bonding and π-π interactions with nucleic acids, affecting their structure and function.
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R)-2-(6-Hydroxy-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure but with a hydroxyl group instead of a thiol group.
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Contains an amino group instead of a thiol group.
Uniqueness
The presence of the thiol group in (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol imparts unique chemical reactivity, making it a valuable compound for specific applications such as enzyme inhibition and the formation of disulfide bonds.
特性
分子式 |
C10H12N4O4S |
|---|---|
分子量 |
284.29 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6+,7-,10-/m1/s1 |
InChIキー |
BPIINOQXEGAJIX-GAWUUDPSSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)O)O)O |
正規SMILES |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
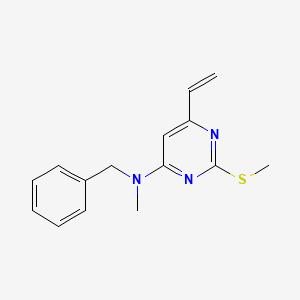
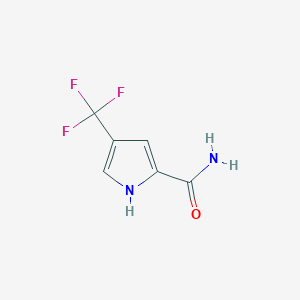


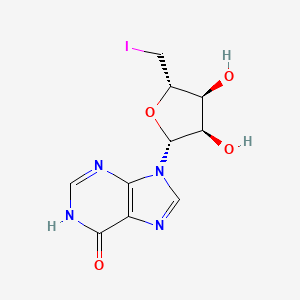

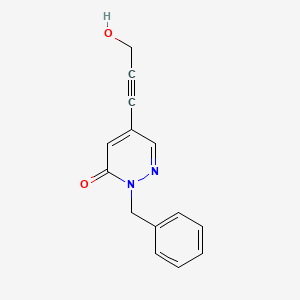
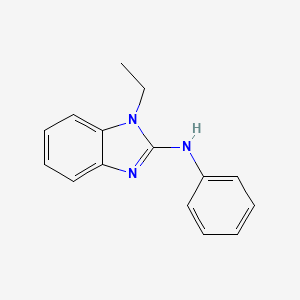
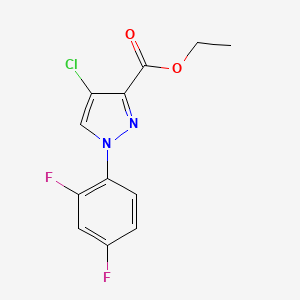
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
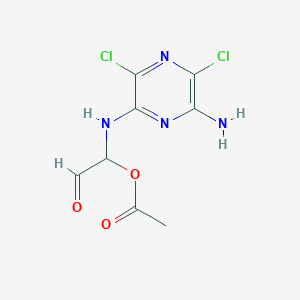
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)

